2-[[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-N-(1-phenylethyl)acetamide
Overview
Description
2-[[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-N-(1-phenylethyl)acetamide is a complex organic compound that belongs to the class of oxadiazole derivatives This compound is characterized by the presence of a 1,3,4-oxadiazole ring, which is known for its diverse biological activities
Scientific Research Applications
Antimicrobial Evaluation
2,5-Disubstituted 1,3,4-oxadiazole compounds, similar to the one , have been studied for their antimicrobial properties. A study by (Gul et al., 2017) synthesized a series of these compounds and found them to be active against selected microbial species, suggesting potential use in antimicrobial therapies.
Enzyme Inhibition
Compounds with the 1,3,4-oxadiazole motif have been investigated for their inhibitory effects on various enzymes. For example, (Rehman et al., 2013) researched derivatives of this compound and discovered their activity against acetylcholinesterase, butyrylcholinesterase, and lipoxygenase enzymes. This indicates potential applications in treating diseases related to these enzymes.
Anticancer Activities
The synthesis and biological evaluation of similar oxadiazole compounds have shown anticancer potential. For instance, research by (Duran & Demirayak, 2012) demonstrated that some of these compounds exhibited reasonable anticancer activity against various human tumor cell lines, indicating their promise as anticancer agents.
Antioxidant Properties
Oxadiazole derivatives have been evaluated for their antioxidant properties. In a study by (Karanth et al., 2019), certain derivatives showed potent antioxidant activity, suggesting their potential use as antioxidants in various medical or cosmetic applications.
Pharmacological Evaluation
Further, these compounds have been assessed for a variety of pharmacological activities. (Faheem, 2018) conducted computational and pharmacological evaluations, including toxicity assessment, tumor inhibition, and anti-inflammatory actions, highlighting the diverse therapeutic potential of these molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-N-(1-phenylethyl)acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of 3,4-dimethoxybenzohydrazide: This is achieved by reacting 3,4-dimethoxybenzoic acid with hydrazine hydrate under reflux conditions.
Cyclization to form 1,3,4-oxadiazole: The 3,4-dimethoxybenzohydrazide is then cyclized using a dehydrating agent such as phosphorus oxychloride to form the 1,3,4-oxadiazole ring.
Thioether formation: The oxadiazole derivative is reacted with a thiol compound, such as thiophenol, in the presence of a base like potassium carbonate to introduce the sulfanyl group.
Acylation: Finally, the resulting compound is acylated with 1-phenylethylamine and acetic anhydride to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-[[5-(3,4-dimethoxyphenyl)-1,3,4-ox
Properties
IUPAC Name |
2-[[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-N-(1-phenylethyl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O4S/c1-13(14-7-5-4-6-8-14)21-18(24)12-28-20-23-22-19(27-20)15-9-10-16(25-2)17(11-15)26-3/h4-11,13H,12H2,1-3H3,(H,21,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RFACREYHWUNNEH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)CSC2=NN=C(O2)C3=CC(=C(C=C3)OC)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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